molecular formula C20H18N6O2S B2575371 2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-methylphenyl)acetamide CAS No. 863500-22-5

2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-methylphenyl)acetamide

Cat. No. B2575371
CAS RN: 863500-22-5
M. Wt: 406.46
InChI Key: FNLIYPZSTKHKKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C20H18N6O2S and its molecular weight is 406.46. The purity is usually 95%.
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Scientific Research Applications

Chemical Modification and Biological Activity

Modification of chemical compounds related to 2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-methylphenyl)acetamide has shown remarkable effects in scientific research, particularly in the field of anticancer effects. For example, Xiao-meng Wang et al. (2015) explored how the alkylurea moiety replacement in certain compounds exhibited potent anticancer activities with reduced toxicity, indicating their potential as effective anticancer agents with PI3K inhibitors properties (Wang et al., 2015).

Antimicrobial Activity

Research on derivatives of triazolo[4,5-d]pyrimidine, such as those studied by J.J. Majithiya and B. Bheshdadia (2022), has revealed their efficacy in antimicrobial activities against selected bacterial and fungal strains. These findings underscore the potential of these compounds in developing new antimicrobial agents, highlighting the importance of structural modifications to enhance biological activity (Majithiya & Bheshdadia, 2022).

Antitumor Activity

The synthesis and evaluation of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, as investigated by H. Hafez and Abdel-Rhman B. A. El-Gazzar (2017), demonstrate significant antitumor activity. These compounds showed comparable effects to doxorubicin on various human cancer cell lines, including MCF-7, HeLa, and HCT-116. This research indicates the potential of these compounds as candidates for cancer therapy, further emphasizing the importance of structural diversification for therapeutic applications (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2S/c1-13-3-5-14(6-4-13)23-17(27)11-29-20-18-19(21-12-22-20)26(25-24-18)15-7-9-16(28-2)10-8-15/h3-10,12H,11H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLIYPZSTKHKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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